molecular formula C6H3F4NO3S B3040693 1-Fluoro-6-(trifluoromethyl)pyridin-1-ium-2-sulfonate CAS No. 231285-89-5

1-Fluoro-6-(trifluoromethyl)pyridin-1-ium-2-sulfonate

Cat. No.: B3040693
CAS No.: 231285-89-5
M. Wt: 245.15 g/mol
InChI Key: YRDNWLLASUEMBD-UHFFFAOYSA-N
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Description

1-Fluoro-6-(trifluoromethyl)pyridin-1-ium-2-sulfonate is a fluorinated organic compound known for its unique chemical properties. It is commonly used as a fluorinating reagent in various chemical reactions due to its ability to introduce fluorine atoms into organic molecules. This compound is particularly valuable in the synthesis of pharmaceuticals and agrochemicals, where the presence of fluorine can significantly enhance the biological activity and stability of the resulting compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Fluoro-6-(trifluoromethyl)pyridin-1-ium-2-sulfonate can be synthesized through several methods. One common approach involves the reaction of 2,4,6-trimethylpyridine with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) in the presence of a suitable solvent like acetonitrile. The reaction typically occurs at room temperature and yields the desired product with high efficiency .

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactions using similar fluorinating agents and solvents. The process is optimized for high yield and purity, often incorporating purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1-Fluoro-6-(trifluoromethyl)pyridin-1-ium-2-sulfonate primarily undergoes electrophilic fluorination reactions. It can introduce fluorine atoms into various organic substrates, making it a valuable reagent in synthetic organic chemistry .

Common Reagents and Conditions

The compound is often used in conjunction with solvents like acetonitrile or dichloromethane. Reactions typically occur at room temperature or slightly elevated temperatures, depending on the specific substrate and desired outcome .

Major Products Formed

The major products formed from reactions involving this compound are fluorinated organic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals .

Mechanism of Action

The mechanism by which 1-Fluoro-6-(trifluoromethyl)pyridin-1-ium-2-sulfonate exerts its effects involves the transfer of a fluorine atom to an organic substrate. This electrophilic fluorination process is facilitated by the positively charged pyridinium ring, which stabilizes the transition state and enhances the reactivity of the fluorine atom . The molecular targets and pathways involved depend on the specific substrate and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Fluoro-6-(trifluoromethyl)pyridin-1-ium-2-sulfonate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and selectivity in fluorination reactions. Compared to similar compounds, it offers a balance of reactivity and stability, making it a versatile reagent in various synthetic applications .

Properties

IUPAC Name

1-fluoro-6-(trifluoromethyl)pyridin-1-ium-2-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F4NO3S/c7-6(8,9)4-2-1-3-5(11(4)10)15(12,13)14/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRDNWLLASUEMBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=[N+](C(=C1)S(=O)(=O)[O-])F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F4NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Fluoro-6-(trifluoromethyl)pyridin-1-ium-2-sulfonate
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1-Fluoro-6-(trifluoromethyl)pyridin-1-ium-2-sulfonate
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1-Fluoro-6-(trifluoromethyl)pyridin-1-ium-2-sulfonate
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1-Fluoro-6-(trifluoromethyl)pyridin-1-ium-2-sulfonate
Reactant of Route 6
1-Fluoro-6-(trifluoromethyl)pyridin-1-ium-2-sulfonate

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